REACTION_CXSMILES
|
[C:1]([O:13]C)(=[O:12])[C:2]1[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=1.[OH-].[Na+]>CC(C)=O.CO>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:9]=[CH:10][CH:11]=[C:2]([C:1]([OH:13])=[O:12])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)OC)=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the slurry was stirred for 18 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitated
|
Type
|
ADDITION
|
Details
|
Then powdered NaOH (0.5 g) was added
|
Type
|
CUSTOM
|
Details
|
The acetone was evaporated until dryness
|
Type
|
DISSOLUTION
|
Details
|
the white residue was dissolved in water (250 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether (2×100 mL)
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
the desired monoacid obtained (17 g, 94.36 mmol, 73% yield) as a white solid
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(C(=O)O)=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |